molecular formula C9H9ClO2S B2652493 2-[5-chloro-2-(methylsulfanyl)phenyl]acetic acid CAS No. 383135-57-7

2-[5-chloro-2-(methylsulfanyl)phenyl]acetic acid

Cat. No.: B2652493
CAS No.: 383135-57-7
M. Wt: 216.68
InChI Key: QJSJXRVOBQVXLX-UHFFFAOYSA-N
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Description

2-[5-chloro-2-(methylsulfanyl)phenyl]acetic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chloro group and a methylsulfanyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-chloro-2-(methylsulfanyl)phenyl]acetic acid typically involves the introduction of the chloro and methylsulfanyl groups onto a phenyl ring, followed by the attachment of the acetic acid moiety. One common method involves the reaction of 5-chloro-2-(methylsulfanyl)benzoic acid with a suitable reagent to introduce the acetic acid group. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[5-chloro-2-(methylsulfanyl)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 2-[5-chloro-2-(methylsulfinyl)phenyl]acetic acid or 2-[5-chloro-2-(methylsulfonyl)phenyl]acetic acid.

    Reduction: Formation of 2-[2-(methylsulfanyl)phenyl]acetic acid.

    Substitution: Formation of derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

2-[5-chloro-2-(methylsulfanyl)phenyl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-chloro-2-(methylsulfanyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The chloro and methylsulfanyl groups may play a role in modulating the compound’s activity by affecting its binding affinity to target proteins or enzymes. The acetic acid moiety may also contribute to the compound’s overall biological activity by influencing its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-(methylsulfanyl)benzoic acid
  • 2-(methylsulfanyl)phenylacetic acid
  • 5-chloro-2-(methylsulfonyl)benzoic acid

Uniqueness

2-[5-chloro-2-(methylsulfanyl)phenyl]acetic acid is unique due to the specific combination of functional groups attached to the phenyl ring. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, the presence of both chloro and methylsulfanyl groups may enhance its reactivity and potential biological activities compared to compounds with only one of these groups.

Properties

IUPAC Name

2-(5-chloro-2-methylsulfanylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2S/c1-13-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSJXRVOBQVXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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